N(6')-acetylkanamycin B(4+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

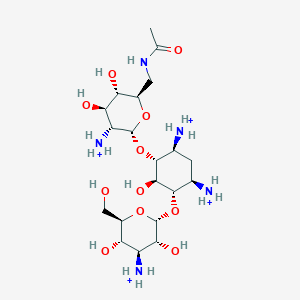

N(6')-acetylkanamycin B(4+) is a quadruply-charged ammonium ion arising from protonation of the four free amino groups of N(6')-acetylkanamycin; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a N(6')-acetylkanamycin B.

科学的研究の応用

Resistance Profiles

The emergence of resistance to aminoglycosides like N(6')-Acetylkanamycin B(4+) is a growing concern in clinical settings. The AAC(6')-Ib enzyme is one of the primary mechanisms through which bacteria develop resistance. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of aminoglycosides, leading to reduced antibiotic activity .

Table 1: Resistance Mechanisms and Impact on Efficacy

Therapeutic Applications

Recent studies have explored innovative therapeutic strategies using N(6')-Acetylkanamycin B(4+) in combination with other agents to enhance its effectiveness against resistant bacteria. For instance, combining this compound with metal ions like zinc or copper has shown promise in reversing resistance mechanisms mediated by AAC enzymes . Additionally, conjugating N(6')-Acetylkanamycin B(4+) with antimicrobial peptides has demonstrated improved antibacterial activity against multidrug-resistant pathogens, suggesting a potential avenue for overcoming resistance .

Case Studies and Experimental Findings

- In Vitro Studies : Research has demonstrated that formulations combining N(6')-Acetylkanamycin B(4+) with metal ion complexes significantly enhance susceptibility in resistant strains of Escherichia coli and Pseudomonas aeruginosa. These studies indicate that such combinations can restore the antibiotic's effectiveness and reduce MIC values substantially .

- Animal Models : In vivo studies using Caenorhabditis elegans have shown that conjugates of kanamycin with antimicrobial peptides exhibit potent antimicrobial activity against ESKAPE pathogens, outperforming traditional aminoglycosides in both biofilm disruption and intracellular pathogen clearance .

- Clinical Implications : The ongoing rise in aminoglycoside resistance necessitates innovative approaches to treatment. The development of inhibitors targeting AAC enzymes alongside N(6')-Acetylkanamycin B(4+) may represent a viable strategy to combat resistant infections effectively .

化学反応の分析

Enzymatic Acetylation Reaction

The acetylation of kanamycin B at the N6' position is catalyzed by AAC(6') enzymes, which transfer an acetyl group from acetyl-CoA to the 6'-amino group of the 2-deoxystreptamine ring (Figure 1). The reaction proceeds as follows:

acetyl CoA kanamycin B⇌CoA N6 acetylkanamycin B 4

This reaction neutralizes the antibiotic's positive charge at the 6'-amino group, critical for ribosomal RNA binding .

Key Features:

-

Substrate Specificity : AAC(6') enzymes exhibit broad specificity for 4,6-disubstituted aminoglycosides (e.g., kanamycin B, tobramycin, amikacin) but lower activity for 4,5-disubstituted variants (e.g., neomycin) .

-

Kinetic Parameters :

-

Inhibition : 6'-N-methylkanamycin B acts as a competitive inhibitor (Ki=15.4μM) .

Structural Basis of Acetylation

Crystal structures of AAC(6')-Im and AAC(6')-Ib reveal a conserved substrate-binding pocket with distinct residue interactions:

-

Active Site : Positively charged residues (e.g., Tyr34, Trp54) stabilize the aminoglycoside via hydrophobic stacking and hydrogen bonding .

-

Catalytic Mechanism : Asp115 in AAC(6')-Ib acts as a general base, deprotonating the 6'-NH₂ group to facilitate nucleophilic attack on acetyl-CoA .

-

Conformational Changes : Substrate binding induces minor structural rearrangements in the β6'-β7 loop, optimizing acetyl transfer .

Comparison of AAC(6') Variants:

Biological Implications

-

Resistance Levels :

-

Impact on Antibiotic Efficacy :

Inhibition Strategies

特性

分子式 |

C20H43N5O11+4 |

|---|---|

分子量 |

529.6 g/mol |

IUPAC名 |

[(1S,2R,3S,4S,5R)-2-[(2R,3R,4R,5S,6R)-6-(acetamidomethyl)-3-azaniumyl-4,5-dihydroxyoxan-2-yl]oxy-5-azaniumyl-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |

InChI |

InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/p+4/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1 |

InChIキー |

JVNRAWAXQAGKBK-HLIGCJFYSA-R |

異性体SMILES |

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |

正規SMILES |

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。